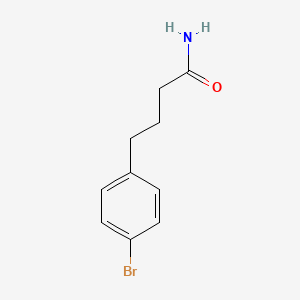

4-(4-Bromophenyl)butanamide

Description

4-(4-Bromophenyl)butanamide is an aromatic amide derivative characterized by a four-carbon aliphatic chain terminating in a brominated phenyl group and an amide functional group. Its structure (C₁₀H₁₂BrNO) confers unique physicochemical properties, including a melting point of 153–156°C and solubility in polar organic solvents like DMSO, as confirmed by NMR data (1H: δ 7.45–1.73; 13C: δ 173.93–26.57) . The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic materials, though its direct biological activities remain less explored compared to structural analogs.

Properties

CAS No. |

61445-61-2 |

|---|---|

Molecular Formula |

C10H12BrNO |

Molecular Weight |

242.11 g/mol |

IUPAC Name |

4-(4-bromophenyl)butanamide |

InChI |

InChI=1S/C10H12BrNO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H2,12,13) |

InChI Key |

WPRAGPQEPJRYLH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCC(=O)N)Br |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)N)Br |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 4-(4-Bromophenyl)butanoic Acid (CAS 35656-89-4)

- Structure : Replaces the amide (-CONH₂) with a carboxylic acid (-COOH).

- Properties : Lower melting point (67°C) and higher polarity due to the acidic proton. Used in peptide synthesis and as a building block for liquid crystals .

- Synthesis : Typically via hydrolysis of the corresponding ester or nitrile, contrasting with the amide’s route involving coupling reactions .

b. Ethyl 4-(4-Bromophenyl)butanoate (CAS 105986-54-7)

- Structure : Ester derivative (-COOEt) with reduced polarity.

- Properties : Higher volatility (boiling point 176°C at 3 mmHg) and lipophilicity, making it suitable for GC-MS analysis .

c. 4-(4-Bromophenyl)-N-(4-hydroxyphenyl)butanamide

- Structure : Additional hydroxyl group on the amide nitrogen.

- Synthesis : Achieved via Suzuki coupling (71% yield), demonstrating adaptability for introducing diverse substituents .

Core Structure Modifications

a. 4-Substituted Cathinones (e.g., 4-BMC)

- Structure: Replace the butanamide chain with a cathinone backbone (β-keto amphetamine).

- Properties : Enhanced stimulant effects due to the β-keto group, with 4-BMC showing higher metabolic stability than fluorine/chlorine analogs .

- Bioactivity: Cathinones exhibit psychoactive effects, whereas 4-(4-Bromophenyl)butanamide’s bioactivity is underexplored .

b. 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan (BDPFR)

c. Pyrimidine Derivatives (e.g., 4-(4-Bromophenyl)-2,6-diphenylpyrimidine)

- Structure : Pyrimidine ring with bromophenyl and phenyl groups.

- Properties : Higher thermal stability (melting point 166°C) and applications in optoelectronics, contrasting with the aliphatic flexibility of butanamide derivatives .

Table 1: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.